molecular formula C7H16BrNO2 B562962 Acetylcholine-d9 Bromide CAS No. 93449-32-2

Acetylcholine-d9 Bromide

Cat. No.: B562962
CAS No.: 93449-32-2
M. Wt: 235.169
InChI Key: ZEHGKSPCAMLJDC-WWMMTMLWSA-M
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Description

Acetylcholine-d9 Bromide is a deuterium-labeled derivative of Acetylcholine Bromide. It is a stable isotope-labeled compound where nine hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of acetylcholine and its analogs .

Mechanism of Action

Target of Action

Acetylcholine-d9 Bromide primarily targets the muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the functioning of the nervous system, including the autonomic ganglia, neuromuscular junctions, and various sites in the central nervous system .

Mode of Action

this compound interacts with its targets by binding to the muscarinic and nicotinic acetylcholine receptors . This binding triggers a series of events leading to muscle contractions and mucus secretion . It also plays a key role in the pathophysiology of diseases like asthma, leading to bronchoconstriction, increased mucus secretion, inflammation, and airway remodeling .

Biochemical Pathways

The binding of this compound to its receptors affects several biochemical pathways. For instance, it has been shown to modulate neuronal differentiation during early development . Both muscarinic and nicotinic acetylcholine receptors regulate a wide variety of physiological responses, including apoptosis, cellular proliferation, and neuronal differentiation .

Pharmacokinetics

It is known that acetylcholine, in general, is rapidly broken down by cholinesterases . This rapid metabolism suggests that the bioavailability of this compound may be influenced by the presence and activity of these enzymes.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can lead to muscle contractions, mucus secretion, bronchoconstriction, and increased inflammation . In the context of diseases like asthma, these effects can contribute to the disease’s symptoms and progression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the pH of the environment, and the presence of enzymes like cholinesterases can all impact the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetylcholine-d9 Bromide involves the deuteration of Acetylcholine Bromide. This process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterium oxide and other deuterated reagents is critical in maintaining the isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Acetylcholine-d9 Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetylcholine-d9 Bromide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to trace and quantify the metabolic pathways of acetylcholine in biological systems.

    Neuroscience Research: Helps in studying the role of acetylcholine in neurotransmission and its effects on neuronal signaling.

    Drug Development: Used as a reference compound in the development of new drugs targeting cholinergic systems.

    Biochemical Assays: Employed in various assays to study enzyme kinetics and receptor binding .

Comparison with Similar Compounds

    Acetylcholine Bromide: The non-deuterated form of Acetylcholine-d9 Bromide.

    Choline Chloride: A precursor in the biosynthesis of acetylcholine.

    Acetylcholine Chloride: Another form of acetylcholine used in research.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing and quantification in metabolic studies, making it a valuable tool in pharmacokinetic and biochemical research .

Properties

IUPAC Name

2-acetyloxyethyl-tris(trideuteriomethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHGKSPCAMLJDC-WWMMTMLWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661771
Record name 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93449-32-2
Record name 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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